2-Oxabicyclo[3.1.0]hexane-6-carboxylic acid
Overview
Description
2-Oxabicyclo[3.1.0]hexane-6-carboxylic acid is a chemical compound with the CAS Number: 99418-15-2 . It has a molecular weight of 128.13 and its linear formula is C6H8O3 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H8O3/c8-4-2-1-3-5(4)6(3)7(9)10/h3,5-6H,1-2H2,(H,9,10) .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored sealed in a dry environment at 2-8°C .Scientific Research Applications
Enantioselective Synthesis
Researchers have developed strategies for the enantioselective synthesis of bicyclo[6.1.0]nonane-9-carboxylic acids using 3-oxabicyclo[3.1.0]hexan-2-ones. This method involves intramolecular Friedel-Crafts alkylation, demonstrating the potential of 2-oxabicyclo compounds in synthesizing complex molecular structures (Fillion & Beingessner, 2003).
Conformational Analysis
Studies on bicyclo[3.1.0]hexane derivatives, including those with 2-oxabicyclo structures, highlight their utility in understanding molecular conformations. These compounds are used to lock specific conformations in small molecules, beneficial in biological and medicinal chemistry research (Jimeno et al., 2011).
Stereospecific Reactions
Research on the preparation and reactions of 6-bromo-3-oxabicyclo[3.1.0]hexanes shows their importance in stereospecific reactions. These studies contribute to understanding how molecular configurations influence chemical reactions, which is crucial in drug synthesis and materials science (Maskill, 1975).
Antimalarial Activity
Derivatives of ethyl 5-phenyl-6-oxa-1-azabicyclo[3.1.0]hexane-2-carboxylate have been synthesized and evaluated for their antimalarial activities. This highlights the role of 2-oxabicyclo compounds in the development of new therapeutic agents (Ningsanont et al., 2003).
Bioanalysis in Neuroscience
2-Oxabicyclo compounds, such as LY379268, have been studied in neuroscience. Techniques for their bioanalysis in rat plasma using liquid chromatography/mass spectrometry have been developed, indicating their significance in neurological research (Benitex et al., 2014).
Synthesis of Chiral Synthons
Lipase-catalyzed synthesis of cyclopropyl chiral synthons using 3-oxabicyclo[3.1.0]hexane derivatives demonstrates the application of these compounds in producing optically active enantiomers. This is vital for the production of chiral compounds in pharmaceuticals (Tsuji et al., 1999).
Novel Materials and Catalysts
2-Oxabicyclo[3.1.0]hexane and its derivatives have been used in the synthesis of novel materials and catalysts. Their unique structural features make them suitable for various applications in material science (Liu et al., 2017).
Safety and Hazards
The compound is classified as dangerous with hazard statements H315-H318-H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
Properties
IUPAC Name |
2-oxabicyclo[3.1.0]hexane-6-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O3/c7-6(8)4-3-1-2-9-5(3)4/h3-5H,1-2H2,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWOUNQUZFPEFBG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2C1C2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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